molecular formula C21H29N5O3S B6572819 2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946283-46-1

2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6572819
CAS No.: 946283-46-1
M. Wt: 431.6 g/mol
InChI Key: ZZSKWBKBVGNENN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrrolidine ring, a piperazine ring, a pyrimidine ring, and an ethoxybenzenesulfonyl group . The pyrrolidine ring is a common structural motif found in many biologically active compounds . The piperazine ring is also a common motif found in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through a series of reactions including ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .


Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The three-dimensional structure would be influenced by the stereochemistry of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the pyrrolidine and piperazine rings might undergo reactions involving the nitrogen atoms .

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3S/c1-3-29-18-6-8-19(9-7-18)30(27,28)26-14-12-25(13-15-26)21-22-17(2)16-20(23-21)24-10-4-5-11-24/h6-9,16H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSKWBKBVGNENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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